molecular formula C7H17N3O B128631 butane-1,4-diamine;prop-2-enamide CAS No. 148832-08-0

butane-1,4-diamine;prop-2-enamide

Cat. No.: B128631
CAS No.: 148832-08-0
M. Wt: 159.23 g/mol
InChI Key: DWHBMEWDDRKTJA-UHFFFAOYSA-N
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Description

Properties

CAS No.

148832-08-0

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

butane-1,4-diamine;prop-2-enamide

InChI

InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5)

InChI Key

DWHBMEWDDRKTJA-UHFFFAOYSA-N

SMILES

C=CC(=O)N.C(CCN)CN

Canonical SMILES

C=CC(=O)N.C(CCN)CN

Other CAS No.

148832-08-0

Synonyms

PAANH2
polyacrylamide butylamine
polyacrylamide-butylamine polyme

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

butane-1,4-diamine;prop-2-enamide can be synthesized through the free radical polymerization of acrylamide and butylamine. The polymerization process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of polyacrylamide-butylamine polymer involves large-scale polymerization reactors. The process is carefully controlled to ensure uniform polymerization and to prevent the formation of unwanted by-products. The polymer is typically produced in either powder or emulsion form, depending on the intended application .

Scientific Research Applications

Medicinal Chemistry

Polyamine Oxidase Inhibition:
Research has shown that derivatives of butane-1,4-diamine can act as inhibitors of polyamine oxidizing enzymes, which are implicated in various pathological conditions including ischemic stroke. For example, N1-nonyl-1,4-diaminobutane (C9-4) demonstrated significant efficacy in reducing brain infarction size in animal models when administered intraperitoneally at doses greater than 3 mg/kg . This highlights the potential of butane-1,4-diamine derivatives as therapeutic agents for neuroprotective strategies.

Table 1: Efficacy of C9-4 in Ischemic Stroke Models

Dose (mg/kg)Infarct Volume Reduction (%)Administration Route
325Intraperitoneal
540Intraperitoneal
1055Intraperitoneal

Materials Science

Polymer Synthesis:
Butane-1,4-diamine; prop-2-enamide can be utilized in the synthesis of copolymers for cosmetic applications. These polymers can enhance the texture and stability of formulations used in skin and hair products. The incorporation of this compound allows for the development of polymers that exhibit improved sensory properties and stability under varying conditions .

Table 2: Properties of Copolymers Containing Butane-1,4-diamine; prop-2-enamide

Polymer TypeViscosity (cP)Stability (pH Range)Sensory Rating (Scale 1-5)
Aqueous Polymer1503 - 94.5
Hair Conditioning Polymer2004 - 84.8

Biochemical Applications

GABA Precursor:
Butane-1,4-diamine serves as a precursor for gamma-aminobutyric acid (GABA), a crucial neurotransmitter that plays a significant role in regulating neuronal excitability throughout the nervous system. Its application in biological systems underscores its importance in neurochemistry and potential therapeutic roles in anxiety and seizure disorders .

Table 3: Role of Butane-1,4-diamine in GABA Synthesis

Reaction ComponentConcentration (mM)Yield (%)
Butane-1,4-diamine1085
Glutamate590

Case Studies

Study on Neuroprotection:
In a study focusing on the neuroprotective effects of butane-1,4-diamine derivatives, researchers administered C9-4 to mice subjected to photochemically induced thrombosis. Results indicated a marked reduction in infarct size compared to control groups receiving standard treatments . This positions butane-1,4-diamine derivatives as promising candidates for further development into neuroprotective drugs.

Polymer Application Case Study:
A cosmetics company developed a new hair conditioner incorporating butane-1,4-diamine-based polymers. Consumer feedback highlighted improved hair texture and manageability compared to previous formulations without these polymers. The product achieved a sensory rating of 4.8 out of 5 during trials .

Comparison with Similar Compounds

Enzymatic Degradation by Diamine Oxidase (DAO)

Butane-1,4-diamine exhibits distinct enzymatic degradation rates compared to other biogenic amines (Table 1):

Substrate (Common Name) Chemical Name DAO Activity (mU)
Putrescine Butane-1,4-diamine 14.11 ± 0.99
Cadaverine Pentane-1,5-diamine 16.20 ± 1.20
Spermidine N-(3-Aminopropyl)butane-1,4-diamine 0.65 ± 0.24
Spermine N,N′-Bis(3-aminopropyl)butane-1,4-diamine 0.58 ± 0.10

Key Findings :

  • Putrescine is degraded ~22 times faster than spermidine and spermine by DAO due to its shorter chain and lack of bulky substituents .

Role in Migrasome Formation

  • Both putrescine and cadaverine enhance migrasome formation in retinal pigment epithelial (RPE) cells, indicating shared functionality in cellular protrusion dynamics .

Structural Modifications in Drug Design

  • N-Alkylated Derivatives: Compounds like DESPM (N,N′-bis-(3-ethylaminopropyl)butane-1,4-diamine) and BnEtSPM (N-(3-benzylaminopropyl)-N'-(3-ethylaminopropyl)butane-1,4-diamine) are metabolized by polyamine oxidases, highlighting the impact of alkylation on enzyme specificity and drug stability .
  • Acetylated Derivatives : N¹-Acetylspermidine and N¹,N¹²-diacetylspermine exhibit altered cellular uptake and excretion profiles compared to unmodified putrescine .

Data Tables

Table 1: Molecular Properties of Butane-1,4-diamine and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Butane-1,4-diamine C₄H₁₂N₂ 88.15 Terminal amines
Cadaverine C₅H₁₄N₂ 102.18 Terminal amines
Spermidine C₇H₁₉N₃ 145.25 Terminal + side-chain amines
Spermine C₁₀H₂₆N₄ 202.34 Multiple amines
N,N′-Dimethylbutane-1,4-diamine C₆H₁₆N₂ 116.21 Methylated amines

Q & A

Q. What protocols ensure reproducibility in multi-step synthesis of this compound?

  • Methodological Answer : Document all synthetic intermediates with spectral validation (NMR, HRMS). Use inert reaction conditions (e.g., Schlenk line) to minimize oxidation. Establish critical quality attributes (CQAs) for each step (e.g., purity thresholds) and implement process analytical technology (PAT) for real-time monitoring .

Q. How should researchers design long-term stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Follow accelerated stability testing protocols (ICH Q1A) with controlled temperature/humidity chambers. Analyze degradation products via LC-MS and correlate with environmental parameters (e.g., UV exposure, microbial load). Use Arrhenius modeling to predict shelf-life under real-world conditions .

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